molecular formula C16H15NO4 B580071 (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid CAS No. 54323-80-7

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid

Cat. No.: B580071
CAS No.: 54323-80-7
M. Wt: 285.299
InChI Key: HYJVYOWKYPNSTK-KGLIPLIRSA-N
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Description

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is characterized by its benzamido and hydroxy functional groups attached to a phenylpropanoic acid backbone. The compound’s stereochemistry, denoted by the (2S,3R) configuration, plays a crucial role in its chemical behavior and biological activity.

Scientific Research Applications

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid typically involves enantioselective reactions to ensure the correct stereochemistry. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. For instance, the synthesis can start from a chiral precursor such as (S)-pyroglutaminol, followed by a series of reactions including protection, oxidation, and amination steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed to separate and purify the desired enantiomer from a racemic mixture .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of the amide group produces an amine .

Mechanism of Action

The mechanism by which (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes or receptors, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes by mimicking the natural substrate or by binding to the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid lies in its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in selective reactions and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

IUPAC Name

(2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJVYOWKYPNSTK-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654468
Record name (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54323-80-7
Record name (2S,3R)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

reacting said 3-phenyl-isoserine derivative with said benzoyl chloride in sodium bicarbonate to form N-benzoyl-3-phenyl-isoserine.
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